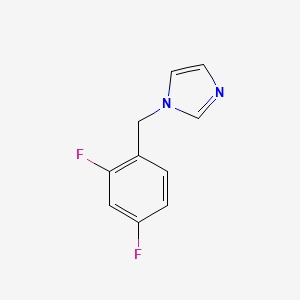

1-(2,4-Difluorobenzyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorobenzyl)imidazole is a chemical compound characterized by the presence of an imidazole ring substituted with a 2,4-difluorobenzyl group. This compound is part of the broader class of imidazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

The synthesis of 1-(2,4-Difluorobenzyl)imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often utilize multi-step processes involving the preparation of intermediate compounds, followed by cyclization and purification steps to obtain the final product .

Análisis De Reacciones Químicas

3.1. Nucleophilic Substitution Reactions

1-(2,4-Difluorobenzyl)imidazole can undergo nucleophilic substitution reactions where the imidazole nitrogen acts as a nucleophile. This reaction is significant for modifying the imidazole ring to enhance biological activity.

3.2. Oxidation Reactions

Oxidation reactions involving this compound can lead to the formation of various derivatives. For instance, treatment with oxidizing agents like iodine can yield iodonium intermediates that facilitate further transformations .

3.3. Cyclization Reactions

Cyclization reactions are crucial for synthesizing more complex structures from this compound. These reactions often involve the formation of new rings through nucleophilic attack on electrophilic centers within the molecule.

Table 2: Reaction Types and Conditions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Imidazole + Alkyl Halides | Base-catalyzed | Alkylated Imidazoles |

| Oxidation | Imidazole + Iodine | Room temperature | Iodonium Derivatives |

| Cyclization | Imidazole + Electrophiles | Heat or Acidic conditions | Complex Cyclic Structures |

Mechanistic Insights

The mechanisms underlying the reactions involving this compound are complex and often involve several steps:

-

Formation of Intermediates : Many reactions proceed through the formation of reactive intermediates such as imines or iodonium ions.

-

Nucleophilic Attack : The nucleophilic nature of the imidazole nitrogen allows it to participate in various substitution and addition reactions.

-

Rearrangement and Elimination : Some pathways may involve rearrangement or elimination steps that lead to the final products.

Diagram: Mechanistic Pathway for Nucleophilic Substitution

textImidazole + Alkyl Halide → [Intermediate] → Alkylated Imidazole

Table 3: Biological Activities of Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Derivative A | HIV-1 Integrase Inhibitor | 1.77 |

| Derivative B | Antimicrobial | <10 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(2,4-Difluorobenzyl)imidazole, as anticancer agents. Research indicates that compounds containing imidazole rings can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization. For instance, a series of imidazole derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Some derivatives demonstrated significant inhibitory effects with IC50 values in the low micromolar range against cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Case Study: Tubulin Polymerization Inhibition

- Compound : this compound

- Target : A549 and HCT116 cell lines

- IC50 Values : < 1 µM for some derivatives

- Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest .

Antimicrobial Properties

Imidazole derivatives have also been investigated for their antimicrobial properties. Studies show that this compound exhibits antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method, revealing effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity Summary

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 100 |

Antimalarial Activity

The synthesis of novel imidazole derivatives has led to the discovery of compounds with promising antimalarial properties. In vitro studies have shown that certain derivatives can effectively inhibit the maturation of malaria parasites in infected cells.

Case Study: Antimalarial Screening

- Compound : Various imidazole derivatives including this compound

- Target : Plasmodium falciparum

- Methodology : Broth dilution method to determine MICs

- Results : Compounds showed effective inhibition at concentrations ranging from 0.4 µg/mL to 100 µg/mL .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions between appropriate precursors such as difluoroaniline and formaldehyde. Understanding the SAR is crucial for optimizing the biological activity of these compounds.

Synthesis Overview

- Starting Materials : 2,4-Difluoroaniline, formaldehyde

- Methodology : Condensation reactions followed by purification steps such as crystallization or chromatography.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorobenzyl)imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruptions in cellular processes. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2,4-Difluorobenzyl)imidazole can be compared with other similar compounds, such as:

1-(2,4-Difluorophenyl)imidazole: This compound has similar structural features but differs in the substitution pattern on the benzyl group.

1-(3-(Trifluoromethyl)benzyl)imidazole: This compound contains a trifluoromethyl group instead of a difluorobenzyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Actividad Biológica

1-(2,4-Difluorobenzyl)imidazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a difluorobenzyl group attached to an imidazole ring. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines with promising results.

Case Studies

- Cell Line Sensitivity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including leukemia (HL-60 TB) and breast cancer (MDA-MB-468). The GI50 values for these cell lines ranged from 1 to 3 μM, indicating potent anti-proliferative activity .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis through the activation of p53 pathways. This was demonstrated in studies where treatment with this compound resulted in increased expression of p53-regulated genes .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Its activity against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of antimicrobial properties.

Antibacterial Assays

- Efficacy Against Bacteria : In comparative studies, this compound showed significant inhibition zones against E. coli and S. aureus, outperforming standard antibiotics like Gentamicin .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 22 (E. coli) |

| Gentamicin | 28 |

| Control | 0 |

Pharmacokinetic Properties

The pharmacokinetic profile of imidazole derivatives indicates favorable absorption and distribution characteristics. Studies suggest that modifications in the imidazole scaffold can enhance metabolic stability and reduce hepatotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of imidazole compounds is often influenced by their structural characteristics. The presence of electron-withdrawing groups like fluorine can enhance their potency by improving binding affinity to biological targets.

Key Findings in SAR Studies

Propiedades

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAICIHYFJUCPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.